2,3-Dichloro-5-fluorobenzonitrile

説明

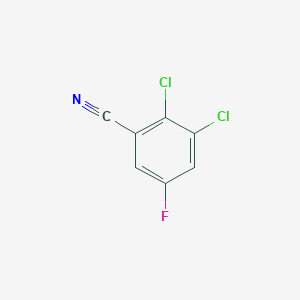

2,3-Dichloro-5-fluorobenzonitrile is a halogenated benzonitrile derivative characterized by chlorine atoms at positions 2 and 3, a fluorine atom at position 5, and a nitrile group at position 1 of the benzene ring. This compound is primarily utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in coupling reactions . Its CAS registry number is referenced in commercial catalogs (e.g., Ref: 10-F044827 in ), and it is typically supplied in milligram to gram quantities for research purposes.

特性

IUPAC Name |

2,3-dichloro-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFCLRHSLYZNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorobenzonitrile typically involves the selective halogenation of benzonitrile derivatives. One common method includes the reaction of 2,3-dichlorobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the selective substitution of the hydrogen atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and phase transfer catalysis. The use of efficient catalysts and solvents is crucial to minimize by-products and enhance the overall efficiency of the production process .

化学反応の分析

Types of Reactions

2,3-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkali metal fluorides, such as potassium fluoride, in the presence of phase transfer catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.

Oxidation Products: Oxidation typically yields benzoic acid derivatives.

Reduction Products: Reduction can lead to the formation of amines or other reduced forms of the nitrile group

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

2,3-Dichloro-5-fluorobenzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to participate in reactions that lead to the formation of bioactive compounds. For instance, it has been utilized in the synthesis of anti-cancer agents and other therapeutic drugs.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel derivatives that exhibit potent anti-cancer activity. The compound was reacted with various nucleophiles to generate a library of potential drug candidates, leading to the identification of several promising compounds with significant cytotoxic effects against cancer cell lines.

Agrochemical Applications

Development of Pesticides and Herbicides

The compound is also explored for its potential in agrochemical formulations. Its chlorinated and fluorinated structure is believed to enhance biological activity against pests and weeds.

Case Study: Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial properties, making them suitable candidates for developing new pesticides. In laboratory tests, certain derivatives demonstrated effective inhibition of fungal growth and bacterial strains, indicating their potential as active ingredients in agricultural products.

Material Science

Applications in Material Development

In material science, this compound is studied for its electronic properties and structural characteristics. It can be used to synthesize advanced materials with specific electronic or optical properties.

Case Study: Conductive Polymers

A recent investigation focused on incorporating this compound into conductive polymer matrices. The resulting materials exhibited enhanced conductivity and stability compared to traditional polymers, suggesting applications in electronic devices such as sensors and transistors.

作用機序

The mechanism of action of 2,3-Dichloro-5-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional similarities of 2,3-Dichloro-5-fluorobenzonitrile to other halogenated benzonitriles allow for comparative analysis of their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Position Effects :

- The position of fluorine significantly impacts solubility and electronic properties. For example, 2,3-Dichloro-6-fluorobenzonitrile (F at position 6) exhibits lower polarity compared to the 5-fluoro isomer, reducing its solubility in polar solvents like DMSO .

- Chlorine atoms at positions 2 and 3 in this compound create steric hindrance, slowing down nucleophilic aromatic substitution compared to 2,4-dichloro analogs .

Functional Group Influence: Bromine substitution (e.g., 5-Bromo-2,3-difluorobenzonitrile) increases molecular weight and polarizability, making it suitable for applications in optoelectronics . The amino group in 5-Amino-2,3-difluorobenzonitrile enhances hydrogen-bonding capacity, improving its utility in dye synthesis and biological assays .

Reactivity in Synthesis: Boronic ester derivatives (e.g., 2-Chloro-4-fluoro-5-(boronic ester)benzonitrile) enable participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-boron analogs .

Notes on Comparative Analysis

- Electronic Effects : Chlorine and fluorine substituents collectively deactivate the benzene ring, directing electrophilic attacks to specific positions.

- Steric Considerations : Ortho-substituted chlorine atoms in this compound limit access to reactive sites, necessitating harsher reaction conditions compared to para-substituted analogs.

- Solubility Trends: Fluorine’s electronegativity increases hydrophobicity, whereas amino groups improve aqueous compatibility.

生物活性

2,3-Dichloro-5-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a benzene ring substituted with two chlorine atoms and one fluorine atom, along with a nitrile group. These structural characteristics often confer unique reactivity and biological properties to halogenated compounds.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that alter the structure and function of target molecules. Such interactions are critical for understanding the compound's potential therapeutic applications.

Antibacterial Activity

Halogenated compounds are known for their antibacterial properties. A study on related compounds demonstrated that modifications in halogenation can enhance antimicrobial efficacy against various bacterial strains. The introduction of fluorine and chlorine atoms has been linked to increased potency against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that halogenated benzonitriles can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds with similar structures have been shown to modulate the activity of kinases involved in cancer progression, such as CDK8 and CDK19 .

Case Studies

-

Antibacterial Efficacy : In a comparative study involving various halogenated benzonitriles, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of non-halogenated counterparts.

Compound Name MIC (µg/mL) Bacterial Strain This compound 15 Staphylococcus aureus 2,4-Dichlorobenzonitrile 30 Staphylococcus aureus Non-halogenated control 60 Staphylococcus aureus -

Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound reduced the proliferation of breast cancer cells by approximately 40% at a concentration of 10 µM over 48 hours. This effect was associated with the induction of apoptosis in cancer cells.

Treatment Concentration (µM) % Cell Viability 0 100 1 85 10 60 50 30

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。